molecular formula C10H8FN3O2 B2392373 5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid CAS No. 1267959-33-0

5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid

Cat. No. B2392373
CAS RN: 1267959-33-0
M. Wt: 221.191
InChI Key: FVMUQICGAFPBGY-UHFFFAOYSA-N
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Description

“5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H8FN3O2 and a molecular weight of 221.19 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)5-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is room temperature .

Safety and Hazards

While specific safety and hazard information for “5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid” was not found, it’s important to handle all chemical compounds with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Related compounds have shown diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular levels.

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)5-8(13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMUQICGAFPBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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